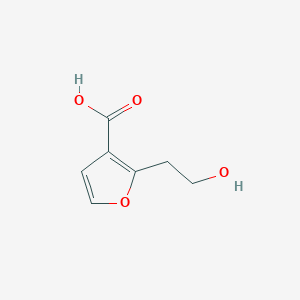

2-(2-Hydroxyethyl)furan-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C7H8O4/c8-3-1-6-5(7(9)10)2-4-11-6/h2,4,8H,1,3H2,(H,9,10) |

InChI Key |

MRBNBEGXAHUGMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1C(=O)O)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Hydroxyethyl Furan 3 Carboxylic Acid and Analogues

Strategies for Constructing the Furan-3-carboxylic Acid Core

Achieving substitution at the C-3 position of the furan (B31954) ring is a non-trivial synthetic challenge due to the inherent reactivity patterns of the furan nucleus, which typically favor electrophilic substitution at the C-2 and C-5 positions. Therefore, specialized strategies are required to construct the furan-3-carboxylic acid core.

Aromatization Reactions in Furan-3-carboxylic Acid Synthesis

One effective strategy for synthesizing the furan-3-carboxylic acid core involves the aromatization of a partially saturated precursor, such as a dihydrofuran. This approach circumvents the regioselectivity issues associated with direct functionalization of an existing furan ring.

A notable example is the synthesis of furan-3-carboxylic acid from a 4-trichloroacetyl-2,3-dihydrofuran intermediate. researchgate.net This process involves an initial aromatization of the dihydrofuran ring, followed by a nucleophilic displacement of the trichloromethyl group. researchgate.net The trichloromethyl group serves as a masked carboxylic acid. When the aromatized 3-trichloroacetylfuran is treated with hydroxide, the corresponding furan-3-carboxylic acid is formed. researchgate.net This method has been shown to be effective, providing the target acid in good yield. researchgate.net The versatility of this intermediate is further demonstrated by its reaction with various nucleophiles, such as alcohols and amines, to produce the corresponding esters and amides. researchgate.net

The general reaction scheme involves treating the 4-trichloroacetyl-2,3-dihydrofuran with a base to induce elimination and aromatization, followed by hydrolysis of the resulting trichloromethyl group.

Table 1: Reaction Conditions for the Synthesis of Furan-3-carboxylic Acid Derivatives from 3-Trichloroacetylfuran

| Product | Nucleophile/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Furan-3-carboxylic acid | NaOH (1M solution) | Benzene (B151609), reflux, 16 h | 70 | researchgate.net |

| Methyl furan-3-carboxylate | Methanol, Et3N | Reflux, 16 h | 85 | researchgate.net |

| Ethyl furan-3-carboxylate | Ethanol, Et3N | Reflux, 16 h | 88 | researchgate.net |

Directed Functionalization of Furan Scaffolds for 3-Substitution

While direct electrophilic substitution on the furan ring typically occurs at the α-positions (C2 or C5), modern synthetic methods allow for directed functionalization to achieve substitution at the β-position (C3). These methods often rely on transition-metal catalysis and the use of directing groups.

Rhodium(III)-catalyzed C-H bond functionalization represents a powerful tool for the convergent synthesis of substituted furans. nih.gov By employing substrates with a directing group, such as an oxime, it is possible to guide the metal catalyst to a specific C-H bond, enabling subsequent annulation reactions that can lead to specific substitution patterns. nih.gov For instance, the annulation of α,β-unsaturated oximes with aldehydes can produce highly substituted furan products. nih.gov While not a direct carboxylation, this strategy illustrates the principle of using a directing group to overcome the inherent reactivity of the furan ring, a concept adaptable for introducing a functional group at C-3 that can later be converted to a carboxylic acid.

Other approaches for the functionalization of pre-formed furan systems include reactions via organometallic derivatives like furylboronic acids or furylstannanes, or through the substitution of leaving groups such as halides or triflates located at the 3-position. researchgate.net

Regioselective Synthesis of Furan-3-carboxylic Acid Systems

Regioselective synthesis aims to produce a specific isomer of a polysubstituted product. In the context of furan-3-carboxylic acids, this involves constructing the ring in a manner that guarantees the placement of the carboxyl group at the desired position.

Decarboxylative annulation reactions offer a pathway to achieve regioselectivity. For example, copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones can produce substituted fused furan derivatives with complete regioselectivity. nih.gov This type of reaction proceeds through a radical mechanism, offering a different approach to ring construction compared to traditional condensation reactions. nih.gov

Another regioselective method involves the chemoselective reductive cyclization of carefully chosen precursors. For instance, 1-hydroxycarbazole-2,3-dicarboxylates can undergo reductive cyclization with reagents like lithium aluminum hydride (LiAlH4) to form furo[3,4-b]carbazolones. nih.gov This reaction demonstrates a high degree of chemoselectivity, where one of two carboxylate groups is selectively reduced and cyclized to form the lactone fused to the furan ring at the 3- and 4-positions. nih.gov Such strategies, which build the furan ring with pre-installed functionality, are key to accessing specific substitution patterns like that of furan-3-carboxylic acid.

Introduction and Functionalization of the Hydroxyethyl (B10761427) Side Chain

Once the furan-3-carboxylic acid core is established (or concurrently with its formation), the 2-(hydroxyethyl) side chain must be introduced. This can be achieved through various alkylation or coupling strategies.

Methods for Incorporating Hydroxyethyl Moieties onto Furan Rings

The introduction of a hydroxyethyl group onto a furan ring can be accomplished through several methods, often involving electrophilic reagents like ethylene (B1197577) oxide or 2-haloethanols. A common strategy involves the metalation of the furan ring at the desired position, followed by quenching with the electrophile.

An analogous synthesis, focused on the C-5 position, involves the reaction of a furan dicarboxylate with ethylene glycol. d-nb.info In a green chemistry approach, dimethyl furan-2,5-dicarboxylate (B1257723) can be reacted with ethylene glycol in a transesterification reaction to produce mono(2-hydroxyethyl) furan-2,5-dicarboxylate (MHEF) and bis(2-hydroxyethyl) furan-2,5-dicarboxylate (BHEF). d-nb.info This reaction is often catalyzed by an acid and demonstrates the feasibility of attaching the hydroxyethyl moiety through an ester linkage, which can then be selectively reduced or modified. Applying this principle to the target molecule would involve starting with a furan-2,3-dicarboxylate and selectively reacting the ester at the 2-position, followed by reduction.

The following table summarizes the synthesis of hydroxyethyl-functionalized furans via transesterification.

Table 2: Synthesis of Hydroxyethyl Furan Esters

| Starting Material | Product | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl furan-2,5-dicarboxylate (DMFu) | Mono(2-hydroxyethyl) furan-2,5-dicarboxylate (MHEF) | Ethylene glycol, Acid catalyst | 69 | d-nb.info |

| Furan-2,5-dicarboxylic acid (FDCA) | Bis(2-hydroxyethyl) furan-2,5-dicarboxylate (BHEF) | Ethylene glycol, H2SO4 | ~99 | d-nb.info |

Stereoselective Approaches to Side Chain Introduction

For analogues of 2-(2-hydroxyethyl)furan-3-carboxylic acid where the side chain contains stereocenters, stereoselective methods are required. While the simple hydroxyethyl group is achiral, elaboration of this side chain (e.g., to a 1,2-dihydroxypropyl group) would necessitate stereocontrol.

Stereoselective approaches often involve the use of chiral catalysts or auxiliaries, or the diastereoselective functionalization of a substrate that already contains a stereocenter. A relevant strategy is illustrated in the synthesis of hydroxy-substituted tetrahydrofurans. rsc.org This approach involves the stereoselective vicinal hydroxylation of a butenolide intermediate containing a 4-hydroxyethyl side chain. rsc.org The double bond within the butenolide ring directs the approach of the oxidizing agent (e.g., osmium tetroxide), leading to the formation of a diol with a specific relative stereochemistry. rsc.org This principle of substrate-controlled diastereoselective hydroxylation could be applied to a furan precursor containing an appropriate unsaturated side chain at the C-2 position to introduce hydroxyl groups with high stereoselectivity.

Biomass-Derived Precursors in the Synthesis of Furanic Compounds

The shift from petrochemical feedstocks to renewable biomass is a central goal of green chemistry. Furanic compounds, including this compound, can be synthesized from precursors derived from carbohydrates. rsc.org

The catalytic conversion of C6 sugars (e.g., fructose, glucose) is the most promising route for the industrial production of furan dicarboxylic acids like FDCA. mdpi.com This process typically involves two main steps: the acid-catalyzed dehydration of sugars to form the key intermediate 5-hydroxymethylfurfural (B1680220) (HMF), followed by the catalytic oxidation of HMF. nih.gov, rsc.org, researchgate.net

The oxidation of HMF to FDCA can proceed through two primary pathways:

Oxidation of the aldehyde group first to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by oxidation of the alcohol group. nih.gov

Oxidation of the alcohol group first to form 2,5-diformylfuran (DFF), followed by oxidation of the aldehyde groups. nih.gov

Both pathways converge through the intermediate 5-formyl-2-furancarboxylic acid (FFCA) before the final oxidation to FDCA. nih.gov, rsc.org, researchgate.net A variety of heterogeneous catalysts, often based on noble metals like platinum, ruthenium, and gold supported on materials like carbon or metal oxides (e.g., Pt/RGO, 5% Ru/C, Au/TiO₂, Au/CeO₂), have been developed to achieve high yields and selectivity in HMF oxidation. nih.gov, mdpi.com

Another important precursor is furfural, which can be derived from C5 sugars. The traditional industrial synthesis of 2-furoic acid involves the Cannizzaro reaction of furfural, which results in a disproportionation to yield both 2-furoic acid and furfuryl alcohol. wikipedia.org

Table 3: Catalytic Production of Furan Carboxylic Acids from Biomass Precursors

| Precursor | Intermediate | Catalyst Examples | Product(s) | Source(s) |

| C6 Sugars (Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Acid catalyst (dehydration) + Metal catalyst (oxidation) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-Furandicarboxylic acid (FDCA) | nih.gov, rsc.org, researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | HMFCA, DFF, FFCA | Pt/RGO, 5% Ru/C, Au/TiO₂, Au/CeO₂ | 2,5-Furandicarboxylic acid (FDCA) | nih.gov, mdpi.com |

| Furfural | N/A | NaOH (Cannizzaro reaction) | 2-Furoic acid, Furfuryl alcohol | wikipedia.org |

The synthesis of furanic compounds from biomass is inherently aligned with the principles of green and sustainable chemistry. mdpi.com The goal is to develop processes that are not only based on renewable feedstocks but are also efficient and environmentally benign.

Key green chemistry strategies in this area include:

Use of Renewable Feedstocks: Utilizing carbohydrates from biomass as the primary starting material reduces dependence on fossil fuels. rsc.org, mdpi.com

Catalytic Routes: Employing heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. nih.gov Gold-based catalysts are considered a type of "green" selective oxidation catalyst. mdpi.com

Enzymatic Synthesis: As mentioned previously, using enzymes for polymerization and other transformations operates under mild conditions, is highly selective, and avoids hazardous chemicals. acs.org, researchgate.net

Benign Solvents and Reagents: The development of methods that use non-toxic and renewable solvents or reagents, such as the use of CO₂ as an in situ catalyst for esterification, represents a significant advance. google.com

Combining bio-based monomers with non-toxic chemical processes, such as enzymatic polymerizations, provides a robust and favorable approach toward a greener technology for producing polymers like poly(ethylene furanoate) (PEF), which is considered a promising sustainable alternative to petroleum-based plastics. acs.org, researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxyethyl Furan 3 Carboxylic Acid

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.com The oxygen atom in the ring donates electron density, activating the ring for electrophilic attack. pearson.com

Electrophilic Aromatic Substitution Patterns on 3-Substituted Furans

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the furan ring direct the position of the incoming electrophile. chemistrytalk.org The directing effects of these substituents are crucial in determining the outcome of the reaction. pearson.com Substituents can be classified as activating or deactivating, and as ortho, meta, or para directors. chemistrytalk.org

For 3-substituted furans, the position of electrophilic attack is influenced by the electronic nature of the substituent at the C3 position. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org This deactivation occurs because the group withdraws electron density from the ring, making it less nucleophilic. libretexts.org In the case of 2-(2-Hydroxyethyl)furan-3-carboxylic acid, the carboxylic acid at the 3-position will direct incoming electrophiles primarily to the C5 position. This is because the deactivating effect is less pronounced at this position compared to the C2 and C4 positions.

| Substituent Type | Effect on Reactivity | Directing Influence |

| Activating (Electron-Donating) | Increases rate of EAS | Ortho, Para |

| Deactivating (Electron-Withdrawing) | Decreases rate of EAS | Meta |

The 2-(2-hydroxyethyl) group is generally considered to be a weakly activating, ortho-para directing group. However, the strong deactivating and meta-directing influence of the carboxylic acid at the 3-position will dominate the regiochemical outcome of electrophilic aromatic substitution reactions.

Hydrogenation and Ring Opening Reactions of Furan Carboxylic Acids

The furan ring can undergo catalytic hydrogenation to yield tetrahydrofuran (B95107) derivatives. researchgate.net The hydrogenation of furan carboxylic acids, such as this compound, would result in the saturation of the furan ring to form the corresponding tetrahydrofuran-3-carboxylic acid. Palladium-based catalysts are often effective for the hydrogenation of the C=C bonds in the furan ring with high selectivity. researchgate.net

The reaction conditions for the hydrogenation of furan carboxylic acids can influence the enantioselectivity of the product. For instance, the use of a cinchonidine-modified Pd/Al2O3 catalyst in the hydrogenation of furan and benzofuran (B130515) carboxylic acids has been reported to yield chiral tetrahydrofuran derivatives.

Ring-opening reactions of furans can occur under various conditions, often acid-catalyzed, leading to the formation of acyclic compounds. researchgate.netmdpi.com For furan derivatives, these reactions can proceed through different mechanisms, including oxidative dearomatization. researchgate.net In the presence of an acid, the furan ring can be cleaved, and subsequent reactions can lead to a variety of functionalized products. researchgate.net For this compound, acidic conditions could potentially lead to ring opening to form a γ-keto acid or other related structures.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Formation of Acyl Halides and Anhydrides

Carboxylic acids can be converted to more reactive derivatives such as acyl halides and anhydrides. Acyl chlorides, for example, are commonly synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). pressbooks.publibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism. orgoreview.com For this compound, reaction with thionyl chloride would yield 2-(2-hydroxyethyl)furan-3-carbonyl chloride.

Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylic acid or a carboxylate salt. libretexts.org Symmetrical or asymmetrical anhydrides can be synthesized through this method. libretexts.org Alternatively, the Diels-Alder cycloaddition of furan with maleic anhydride (B1165640), followed by dehydration, can produce phthalic anhydride. rsc.org

| Reagent | Product |

| Thionyl chloride (SOCl₂) | Acyl chloride |

| Phosphorus tribromide (PBr₃) | Acyl bromide |

| Carboxylic acid (in the presence of a dehydrating agent) or Acyl chloride | Acid anhydride |

Intramolecular Cyclization and Lactonization Pathways

Hydroxy acids can undergo intramolecular esterification to form cyclic esters known as lactones. vaia.comwikipedia.org This reaction is particularly favorable for the formation of five- and six-membered rings. vaia.com Given the structure of this compound, it has the potential to undergo intramolecular cyclization to form a lactone.

The hydroxyl group on the ethyl side chain can act as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group. tutorchase.com This would lead to the formation of a six-membered lactone ring fused to the furan ring. This process, known as lactonization, is often promoted by heat or the presence of an acid catalyst. tutorchase.com The stability of the resulting lactone is a driving force for this reaction. wikipedia.org

Transformations of the Hydroxyethyl (B10761427) Group

The primary alcohol of the hydroxyethyl group can undergo typical alcohol reactions, such as oxidation and esterification. Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, mild oxidation could produce 2-(2-oxoethyl)furan-3-carboxylic acid, while stronger oxidation would lead to the formation of 2-(carboxymethyl)furan-3-carboxylic acid.

Esterification of the hydroxyethyl group can be achieved by reacting it with a carboxylic acid or an acyl halide in the presence of an acid catalyst. This would result in the formation of an ester linkage at the end of the ethyl side chain.

Furthermore, under certain oxidative conditions, the furan ring itself can be involved in transformations. The oxidation of furan derivatives can lead to dearomatization and the formation of various heterocyclic compounds through subsequent intra- and intermolecular cyclizations. urfu.ru

Oxidation and Reduction Reactions of Hydroxyl Moieties

The primary hydroxyl group of the 2-hydroxyethyl side chain is susceptible to oxidation by various reagents. The reaction pathway and final products are dependent on the choice of oxidant and the reaction conditions. Analogous to the well-studied oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), the hydroxyl group can be selectively oxidized. researchgate.netacs.org

Common oxidation pathways include:

Partial Oxidation to Aldehyde: Using mild oxidizing agents, the primary alcohol can be converted to the corresponding aldehyde, yielding 2-(2-oxoethyl)furan-3-carboxylic acid.

Complete Oxidation to Carboxylic Acid: Stronger oxidizing conditions can further oxidize the intermediate aldehyde or directly convert the alcohol to a carboxylic acid group, resulting in the formation of 2-(carboxymethyl)furan-3-carboxylic acid. Catalytic systems involving cobalt, manganese, or cerium salts in the presence of oxygen are often employed for such transformations in related furan derivatives. epo.org

The oxidation of the hydroxyl group in furan derivatives is a key step in the synthesis of valuable chemical intermediates. For instance, the oxidation of HMF can yield 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), highlighting the chemical accessibility of the hydroxyl and aldehyde groups on the furan ring. researchgate.net

Reduction of the hydroxyl moiety itself is not a typical transformation. However, if the hydroxyl group is first oxidized to an aldehyde or ketone, these carbonyl functionalities can be readily reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.com The furan ring itself can undergo hydrogenation, typically over palladium catalysts, to form the corresponding tetrahydrofuran derivative. researchgate.net

Table 1: Potential Oxidation Products of the Hydroxyl Moiety

| Starting Moiety | Oxidizing Agent | Resulting Functional Group | Product Name |

| -CH₂OH | Mild (e.g., PCC) | -CHO | 2-(2-Oxoethyl)furan-3-carboxylic acid |

| -CH₂OH | Strong (e.g., KMnO₄) | -COOH | 2-(Carboxymethyl)furan-3-carboxylic acid |

Nucleophilic Substitution Reactions and Derivatives of the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, though it is a poor leaving group. libretexts.org Therefore, its conversion into a better leaving group is typically required. This can be achieved by protonation in the presence of a strong acid or by conversion into an ester, such as a tosylate or mesylate, or an alkyl halide.

Key derivative formations include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic catalysis to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a common method for creating derivatives. libretexts.orgd-nb.infonih.gov For example, reaction with acetic anhydride would yield 2-(2-acetoxyethyl)furan-3-carboxylic acid.

Ether Formation: Through reactions like the Williamson ether synthesis, the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) can react with an alkyl halide to produce an ether.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding a haloalkane derivative. libretexts.org

These derivatization reactions are crucial for modifying the molecule's properties and for creating intermediates for further synthesis. The synthesis of various furan-based esters and other derivatives is widely reported, underscoring the versatility of the functional groups attached to the furan core. google.comnih.govacs.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reactivity and mechanistic details of furan derivatives at a molecular level. researchgate.net These studies offer insights into electronic structure, conformational preferences, and the energy landscapes of reaction pathways.

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to model the properties of furan and its derivatives. globalresearchonline.netnih.gov These calculations can accurately predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. researchgate.netglobalresearchonline.net

Key parameters determined from these calculations include:

Molecular Geometry: Optimization of the molecule's structure provides precise bond lengths and angles. For furan derivatives, calculations show how substituents influence the planarity and geometry of the furan ring. globalresearchonline.netresearchgate.net

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. globalresearchonline.net

Reaction Pathways: DFT calculations are employed to model the transition states and intermediates of chemical reactions. nih.gov By calculating the activation energies, researchers can elucidate reaction mechanisms and predict the most favorable pathways. For instance, studies on the hydroarylation of furan propenoic acids have used DFT to identify the reactive electrophilic species involved. nih.gov

Table 2: Representative Data from Quantum Chemical Calculations on Furan Derivatives

| Parameter | Typical Method | Information Gained | Reference |

| Optimized Geometry | DFT (e.g., B3LYP/cc-pVTZ) | Bond lengths, bond angles, dihedral angles | globalresearchonline.net |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | IR and Raman spectra for structural identification | researchgate.net |

| HOMO/LUMO Energies | TD-DFT | Electronic transitions, reactivity, kinetic stability | globalresearchonline.net |

| NMR Chemical Shifts | GIAO | Prediction and assignment of ¹H and ¹³C NMR spectra | globalresearchonline.net |

| Reaction Energetics | DFT | Activation barriers, reaction enthalpies, transition state structures | nih.gov |

Molecular Dynamics Simulations of Reactivity and Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. stevens.edu For a molecule like this compound, the flexibility of the hydroxyethyl side chain is a key feature that can be investigated using MD.

Applications of MD simulations include:

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The orientation of the hydroxyethyl and carboxylic acid groups relative to the furan ring can significantly impact reactivity, and MD can model these dynamic changes.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules interact with the different functional groups, influencing their reactivity and the stability of reaction intermediates.

Reaction Dynamics: Reactive MD simulations, using force fields that allow for the formation and breaking of bonds, can model chemical processes like pyrolysis or enzymatic reactions. stevens.eduresearchgate.net Such simulations can provide a detailed, time-resolved picture of how reactants evolve into products, complementing the static information from quantum chemical calculations. Studies on enzyme-catalyzed reactions of furan compounds have utilized MD to understand how substrates fit into active sites, a process governed by conformational flexibility. researchgate.net

Advanced Structural and Spectroscopic Analysis

Conformational Analysis and Intramolecular Interactions

The presence of multiple rotatable bonds and functional groups capable of hydrogen bonding imparts significant conformational flexibility to 2-(2-Hydroxyethyl)furan-3-carboxylic acid. Theoretical and comparative studies of related furan (B31954) derivatives allow for a detailed analysis of its preferred spatial arrangements.

The molecular architecture of this compound features both a hydrogen bond donor (hydroxyl group) and a group that contains both a donor and an acceptor (carboxylic acid). This arrangement allows for the formation of stable intramolecular hydrogen bonds. researchgate.netstanford.edu These non-covalent interactions play a crucial role in determining the molecule's most stable conformation. nih.gov

One of the most significant potential interactions is the formation of a hydrogen bond between the hydroxyl proton of the 2-hydroxyethyl side chain and the carbonyl oxygen of the 3-carboxylic acid group. This interaction would result in the formation of a stable seven-membered pseudo-ring structure. The stability of such intramolecular hydrogen bonds is a known phenomenon in molecules containing appropriately spaced hydroxyl and carbonyl functionalities. nih.gov

Rotational isomerism in this compound arises from the rotation around several single bonds:

The C3-C(OOH) bond between the furan ring and the carboxylic acid group.

The C2-C(H2) bond between the furan ring and the hydroxyethyl (B10761427) side chain.

The C-C bond within the hydroxyethyl side chain.

Rotation around the bond connecting the carboxylic acid to the furan ring can lead to different planar conformers, often described as syn and anti (or cis and trans), depending on the orientation of the carbonyl group relative to the furan ring oxygen. researchgate.net Studies on analogous molecules like 2-formylfuran and 3-formylfuran show that there are significant energy barriers for this rotation, often in the range of 8-12 kcal/mol, leading to distinct, stable conformers at room temperature. researchgate.net The planarity is influenced by the conjugation between the furan ring's π-system and the carbonyl group.

Similarly, rotation of the 2-hydroxyethyl side chain is hindered by potential steric interactions with the adjacent carboxylic acid group and is strongly influenced by the intramolecular hydrogen bonding discussed previously. The energy barriers for rotation in substituted furans can be significantly affected by steric and electronic effects of neighboring groups. rsc.org

High-Resolution Spectroscopic Characterization Techniques

While experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on data from structurally similar furan derivatives and general principles of NMR spectroscopy. rsc.orgresearchgate.netlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet far downfield, typically in the 10-12 ppm region. libretexts.org The two protons on the furan ring are not equivalent and would appear as doublets, with their chemical shifts influenced by the electronic effects of the substituents. The protons of the 2-hydroxyethyl side chain would likely present as two triplets, corresponding to the -CH₂- group adjacent to the furan ring and the -CH₂- group bearing the hydroxyl function.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 160-180 ppm range. libretexts.org The four carbons of the furan ring would have distinct chemical shifts, with the substituted C2 and C3 carbons appearing at lower field than the unsubstituted C4 and C5 carbons. The two carbons of the hydroxyethyl side chain would be found in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 | -COOH | 165 - 175 |

| H-5 (furan) | ~7.5 | C-2 (furan) | ~155 |

| H-4 (furan) | ~6.5 | C-5 (furan) | ~145 |

| -CH₂-OH | ~3.8 | C-4 (furan) | ~115 |

| -CH₂- (ring) | ~3.0 | C-3 (furan) | ~110 |

| -OH | Variable (broad) | -CH₂-OH | ~60 |

| -CH₂- (ring) | ~30 |

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR and FT-Raman spectra of this compound would be dominated by absorptions corresponding to its hydroxyl, carboxylic acid, and furan moieties. nih.goviosrjournals.org

The most prominent feature in the FT-IR spectrum would be a very broad absorption band extending from approximately 2500 to 3300 cm⁻¹, which arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band would be the O-H stretch of the alcohol group. The C=O stretching vibration of the carboxylic acid group is expected to produce a strong, sharp band around 1690-1710 cm⁻¹. nih.gov Other key vibrations include the C-O stretching of both the acid and alcohol, and the characteristic ring stretching and bending modes of the furan nucleus. globalresearchonline.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| O-H stretch | Alcohol | 3200 - 3500 | Medium, Broad |

| C-H stretch | Furan Ring | 3100 - 3150 | Medium |

| C-H stretch | Alkyl Chain | 2850 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1690 - 1710 | Strong |

| C=C stretch | Furan Ring | 1500 - 1600 | Medium-Strong |

| O-H bend | Carboxylic Acid | 1400 - 1440 | Medium |

| C-O stretch | Carboxylic Acid / Alcohol | 1210 - 1320 | Strong |

Mass spectrometry (MS) provides information about the mass and fragmentation of a molecule, which is crucial for structural confirmation. For a derivative such as the methyl or ethyl ester of this compound, electron ionization (EI) would lead to a series of predictable fragmentation pathways. mdpi.comnih.gov

The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the derivative. Key fragmentation patterns for carboxylic acids and their esters include alpha-cleavage (cleavage of the bond adjacent to a functional group) and McLafferty rearrangements if a gamma-hydrogen is available. libretexts.orgyoutube.com

For an ester derivative, characteristic fragmentation would include:

Loss of the alkoxy group (-OR): This would result in a prominent acylium ion peak [M - OR]⁺. For an ethyl ester, this would be a loss of 45 Da.

Loss of the carboxylate group (-COOR): This fragmentation would lead to a furan ring fragment with the attached hydroxyethyl side chain [M - COOR]⁺.

Cleavage of the side chain: Fragmentation of the hydroxyethyl side chain could occur, for example, through the loss of a CH₂OH radical (31 Da).

Furan ring fragmentation: The furan ring itself can undergo cleavage, a process documented for various furan derivatives. nih.govimreblank.ch

These predictable fragmentation patterns provide a fingerprint that can be used to confirm the structure of the parent molecule and its derivatives. libretexts.org

X-ray Crystallographic Studies of Analogues and Derivatives

Solid-State Molecular Packing and Intermolecular Interactions

The solid-state arrangement of furan derivatives is heavily influenced by the nature and position of their substituents, which dictate the types of intermolecular interactions that can occur. Hydrogen bonding, π–π stacking, and weaker van der Waals forces are the primary drivers of crystal packing in these systems. nih.gov

A pertinent analogue for understanding the potential interactions of this compound is furan-2,5-diylbis((4-chlorophenyl)methanol). In the crystal structure of this compound, the packing is dominated by intermolecular O–H⋯O hydrogen bonds. researchgate.net Specifically, two distinct hydrogen bonds with lengths of 2.776(3) Å and 2.753(3) Å are observed, which contribute to the formation of a stable, three-dimensional supramolecular network. researchgate.net The presence of both a hydroxyl (O-H) group and a furan oxygen atom in this compound suggests that similar O–H⋯O hydrogen bonding motifs would be highly probable in its crystal structure.

Furthermore, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the crystal structures of many carboxylic acids, including furan carboxylic acids, it is common to observe the formation of centrosymmetric dimers through strong O–H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netmdpi.com This often results in a characteristic R22(8) ring motif. For instance, 2-furancarboxylic acid (also known as 2-furoic acid), a simpler analogue, demonstrates such hydrogen-bonding patterns. nist.gov

The conformation of the molecule also plays a key role. In (E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-one, the two furan rings within a single molecule are planar but not coplanar, inclined at angles of 33.4° and 26.1° relative to each other in the two non-equivalent molecules in the unit cell. nih.gov This non-planarity, driven by steric and electronic effects, influences how the molecules can pack together in the solid state.

Table 1: Crystallographic Data for an Analogue: Furan-2,5-diylbis((4-chlorophenyl)methanol)

| Parameter | Value |

|---|---|

| Chemical Formula | C18H14Cl2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

| Z | 4 |

Data sourced from a 2023 crystallographic study. researchgate.net

Crystal Engineering Principles for Furanic Compounds

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.com For furanic compounds, several principles can be identified that guide their assembly into crystalline solids.

The primary principle revolves around the hierarchy of intermolecular interactions. Strong, directional hydrogen bonds, particularly those involving carboxylic acid and hydroxyl groups, are the most influential in determining the primary supramolecular synthons. mdpi.com As mentioned, the carboxylic acid dimer is a robust and frequently observed synthon. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks. mdpi.com

The furan ring itself offers several sites for weaker interactions. The oxygen atom can act as a weak hydrogen bond acceptor. The π-system of the ring can engage in π–π stacking interactions, although these are often less significant than in more electron-rich aromatic systems like benzene (B151609). nih.govaip.org The C–H bonds of the furan ring can also act as weak hydrogen bond donors, participating in C–H⋯O or C–H⋯π interactions. nih.gov The interplay between these strong and weak interactions determines the final crystal packing.

Furthermore, the relative orientation of the functional groups on the furan ring is critical. The geometry of the furan ring and the positions of the hydroxyethyl and carboxylic acid groups will impose conformational constraints that influence which intermolecular interactions are sterically accessible. This highlights the importance of substituent effects in directing the self-assembly of furanic compounds in the solid state.

Derivatives and Analogues: Synthesis and Exploratory Research

Ester and Amide Derivatives of 2-(2-Hydroxyethyl)furan-3-carboxylic Acid

The carboxylic acid functional group of this compound is a prime site for derivatization to form esters and amides. These derivatives are often synthesized to alter the compound's physicochemical properties for various research applications.

Standard esterification procedures can be employed for the synthesis of ester derivatives. This typically involves the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst. For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride, for example by using thionyl chloride, which is then reacted with the alcohol. google.com A variety of alcohols, ranging from simple alkyl alcohols to more complex polyols, can be used to generate a diverse library of esters. For instance, the synthesis of furan-2,3-dicarboxylic acid esters has been achieved by reacting the corresponding diacid with alcohols like 1-butanol (B46404) or isoamyl alcohol in the presence of sulfuric acid. nih.govacs.org

Amide derivatives are generally synthesized by reacting the furan-3-carboxylic acid with a primary or secondary amine. researchgate.net Similar to ester synthesis, the reaction can be facilitated by first converting the carboxylic acid to its acyl chloride. google.com This method is advantageous for forming amides from a wide range of amines, including alkylamines, arylamines, and various heterocyclic amines. google.comresearchgate.net Research on furan-3-carboxamides has demonstrated their synthesis through the nucleophilic displacement of a trichloromethyl group on a furan (B31954) ring by various amines, yielding a range of amide products. researchgate.net Another approach involves the use of coupling agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to activate the carboxylic acid for reaction with an amine, a method used in the synthesis of furan-2-carboxamides. nih.gov

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative Type | General Method | Reagents |

|---|---|---|

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Acyl Chloride Route | Thionyl Chloride, Alcohol | |

| Amides | Acyl Chloride Route | Thionyl Chloride, Amine |

| Coupling Agent Route | Coupling Agent (e.g., CDI), Amine | |

| Nucleophilic Displacement | Trichloromethyl-furan, Amine |

Furan Ring Substituted Analogues

Modification of the furan ring itself through the introduction of various substituents can significantly impact the molecule's electronic properties and steric profile.

Halogenated Furan Carboxylic Acid Derivatives

Halogenation of the furan ring is a common strategy to introduce functional handles for further reactions or to modulate the compound's reactivity. Furan rings are generally reactive towards electrophilic substitution, and direct halogenation can be achieved with reagents like bromine. wikipedia.org For instance, 2-bromofuran (B1272941) can be synthesized by reacting furan with bromine at low temperatures. wikipedia.org The synthesis of halogenated 2-thiophenecarboxylic acids, a related class of heterocyclic compounds, has been achieved through methods such as bromination with bromine in DMF, followed by hydrolysis. beilstein-journals.org These methods could potentially be adapted for the halogenation of this compound, likely at the vacant 4 or 5 positions of the furan ring.

Alkyl and Aryl Substituted Furan Carboxylic Acids

The introduction of alkyl and aryl groups onto the furan ring can be accomplished through various synthetic methodologies. The synthesis of alkyl-substituted furan-3-carboxylates has been documented, for example, through the reaction of hydroxy ketones with other reagents. google.com Specifically, methyl 2-methyl-4-ethylfuran-3-carboxylate can be prepared from 1-hydroxybutan-2-one. google.com

Aryl groups can be introduced onto the furan ring through cross-coupling reactions or Friedel-Crafts type reactions. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized via the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like triflic acid or a Lewis acid like aluminum chloride. nih.govmdpi.com While this example involves substitution on the side chain, similar principles of electrophilic aromatic substitution could be applied to the furan ring itself. The synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates has been achieved from (E)-ethyl 3-aryl-2-cyanoacrylates, demonstrating another route to aryl-substituted furans. semanticscholar.org

Table 2: Examples of Substituted Furan Carboxylic Acid Synthesis

| Substituent | Position | Synthetic Method | Starting Materials |

|---|---|---|---|

| Methyl, Ethyl | 2, 4, 5 | Cyclization/Condensation | Hydroxy ketones |

| Aryl | 3 | Hydroarylation | Furan-propenoic acids, Arenes, Acid catalyst |

| Aryl | 3 | Cyclization | Aryl-cyanoacrylates, Ethyl glycinate |

Side Chain Modifications and Extended Systems

Modifying the 2-(2-hydroxyethyl) side chain offers another avenue for creating structural diversity and introducing new functionalities.

Variations in the Hydroxyalkyl Chain Length and Functionality

The hydroxyethyl (B10761427) side chain can be altered in terms of its length and the functionality of the hydroxyl group. For instance, the hydroxyl group could be oxidized to an aldehyde or a carboxylic acid, providing a new reactive site. Alternatively, it could be replaced with other functional groups through nucleophilic substitution after conversion to a better leaving group, such as a tosylate or a halide.

Research on the side-chain modifications of 3(2H)-furanones, which are structurally related, has shown that a side chain can be introduced and functionalized. nih.gov For example, a ketone intermediate can be reacted with a Grignard reagent containing a protected aldehyde to introduce a new side chain. nih.gov A similar strategy could be envisioned for modifying the precursor to this compound. The synthesis of methyl 5-(1-hydroxyethyl)furan-2-carboxylate from ethyl 5-(1-acetoxyethyl)-2-furoate demonstrates the manipulation of a hydroxyalkyl side chain on a furan ring. researchgate.net

Introduction of Other Heteroatoms into the Side Chain

The introduction of other heteroatoms, such as nitrogen or sulfur, into the side chain can lead to the formation of novel analogues with potentially interesting properties. This could be achieved by reacting a modified side chain with appropriate nucleophiles. For example, if the hydroxyl group is converted to a leaving group, it can be displaced by amines to introduce a nitrogen atom or by thiols to introduce a sulfur atom.

Formation of Fused Heterocyclic Systems Containing the Furan-3-carboxylic Acid Motif

The furan-3-carboxylic acid scaffold serves as a versatile building block in the synthesis of more complex molecular architectures, including fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. Exploratory research has focused on developing synthetic routes to benzofuran-carboxylic acid derivatives and engaging furanic precursors in macrocyclization strategies.

Benzofuran-carboxylic Acid Derivatives

The synthesis of benzofuran-carboxylic acid derivatives from furan-3-carboxylic acid precursors represents a valuable transformation, effectively fusing a benzene (B151609) ring onto the furan core. While direct, one-pot conversions are not extensively documented, a plausible and chemically sound approach involves a Diels-Alder cycloaddition reaction followed by an aromatization step.

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, typically involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring. In this context, the furan ring can act as the diene. Although furan itself is a reluctant diene due to its aromatic character, the reaction can be facilitated by using reactive dienophiles. Electron-withdrawing substituents on the furan ring, such as a carboxylic acid group, can further decrease its reactivity in normal electron-demand Diels-Alder reactions. However, with highly reactive dienophiles like maleic anhydride (B1165640) or under specific reaction conditions, cycloaddition can be achieved. zbaqchem.comnih.gov

A proposed synthetic pathway would involve the reaction of a suitably protected derivative of this compound with a dienophile that can ultimately be converted into the benzene portion of the benzofuran (B130515). Subsequent dehydration or elimination reactions of the initially formed oxabicycloheptene adduct would lead to the aromatic benzofuran ring system.

Table 1: Key Transformations in the Proposed Synthesis of Benzofuran-carboxylic Acid Derivatives

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Carboxylic Acid and Hydroxyl Groups | Standard protecting group chemistry (e.g., esterification, silylation) | Protected 2-(2-Hydroxyethyl)furan-3-carboxylate |

| 2 | Diels-Alder Cycloaddition | Reactive dienophile (e.g., dimethyl acetylenedicarboxylate) | Oxabicycloheptadiene derivative |

| 3 | Aromatization | Acid or base catalysis, or thermal elimination | Benzofuran-carboxylic acid derivative |

Research into the synthesis of benzofuran derivatives often starts from precursors that already contain the benzene ring, with subsequent formation of the furan ring. mdpi.comnih.govacs.org However, the exploration of furan-3-carboxylic acids as the starting furan component in a Diels-Alder strategy offers a convergent approach to constructing the benzofuran skeleton.

Macrocyclization Strategies Employing Furanic Precursors

The incorporation of the rigid furan-3-carboxylic acid motif into macrocyclic structures is an area of growing interest for the development of novel host molecules, ionophores, and compounds with unique conformational properties. Several macrocyclization strategies can be envisioned and have been explored using various furanic precursors. researchgate.netresearchgate.net

One prominent strategy is macrolactonization , where a linear precursor containing both a carboxylic acid and a hydroxyl group is cyclized to form a large lactone ring. In the context of this compound, this molecule itself contains the necessary functionalities for cyclization. However, direct intramolecular cyclization would lead to a small, strained ring. For macrocyclization, this furanic monomer can be coupled with other hydroxy-acid units to form a linear oligomer, which is then subjected to cyclization conditions. The Yamaguchi macrolactonization, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), is a powerful method for achieving high yields in the formation of large-ring lactones from hydroxy acids. frontiersin.org

Another significant approach is ring-closing metathesis (RCM) . This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, is widely used for the synthesis of macrocycles. semanticscholar.orgresearchgate.netnih.govacs.org To apply this strategy, the furan-3-carboxylic acid precursor would need to be functionalized with two terminal alkene chains. For instance, the hydroxyl group of this compound could be esterified with an unsaturated acid (e.g., acrylic acid), and the carboxylic acid could be converted to an amide with an unsaturated amine. The resulting diene could then undergo RCM to form the macrocycle.

Table 2: Comparison of Macrocyclization Strategies for Furanic Precursors

| Strategy | Key Reaction | Required Functionalities on Precursor | Catalyst/Reagent | Resulting Linkage |

| Macrolactonization | Esterification | Terminal -COOH and -OH | Yamaguchi reagent (TCBC), etc. | Ester |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Two terminal alkenes | Grubbs' or Hoveyda-Grubbs catalysts | Alkene |

Furthermore, macrocycles containing multiple furan units can be synthesized. For example, furan-dicarboxylic acids can be used as building blocks in condensation reactions with diols or diamines to produce macrocyclic polyesters or polyamides, respectively. researchgate.netmdpi.com These approaches leverage the inherent rigidity of the furan ring to impart specific conformational preferences to the resulting macrocycle.

Mechanistic Aspects of Biological Activities of Furan 3 Carboxylic Acid Derivatives Excluding Clinical Human Data

Cellular Mechanisms of Action in Model Systems (e.g., cell lines)

The interaction of furan-3-carboxylic acid derivatives with cellular systems has been a key area of investigation, revealing their potential to induce cytotoxicity in cancer cells and modulate critical intracellular signaling pathways.

Various substituted benzofuran-3-carboxylic acid derivatives have demonstrated cytotoxic activity against human cancer cell lines. researchgate.netmdpi.com Studies have evaluated these compounds for their ability to inhibit the growth of cancer cells, with some derivatives showing significant potential. For instance, certain 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives have been shown to be active against Gram-positive cocci. mdpi.com The cytotoxic effects are often concentration-dependent, and the specific chemical substitutions on the benzofuran (B130515) core play a crucial role in determining the potency and selectivity of the cytotoxic action. researchgate.netnih.gov

One study synthesized a series of carbamothioyl-furan-2-carboxamide derivatives and tested their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov The compound (p-tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL. nih.gov While these are furan-2-carboxamide derivatives, the findings highlight the general potential of the furan (B31954) carboxamide scaffold in cancer research. Similarly, other research has identified furan-derived aminophosphonates with significant cytotoxic action against colorectal cancer cell lines HT29 and HCT116, often exceeding the potency of cisplatin. nih.gov

Table 1: Cytotoxicity of Selected Furan Carboxylic Acid Derivatives Against Cancer Cell Lines Data presented below is illustrative of the types of findings in the field for furan derivatives. Specific IC₅₀ values for 2-(2-Hydroxyethyl)furan-3-carboxylic acid were not available in the searched literature.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| Carbamothioyl-furan-2-carboxamide | Hepatocellular Carcinoma | Cell Viability | 33.29% at 20 µg/mL | nih.gov |

| Furan-derived aminophosphonates | HT29, HCT116 | Cytotoxicity | Higher than cisplatin | nih.gov |

| Coumarin-silver complexes | Hep-G2 | Cytotoxicity (IC₅₀) | 2 to 5.5 times more cytotoxic than cisplatin | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

The biological effects of furan derivatives can be attributed to their ability to interfere with intracellular signaling cascades. nih.gov These pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are fundamental in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govmdpi.com By modifying these signaling pathways, furan derivatives can exert regulatory effects on various cellular activities. nih.gov For example, arachidonic acid and its derivatives are known to modulate signaling intermediates including MAPK and PI3K/AKT, which in turn regulate cellular growth and proliferation. mdpi.com While the broader class of furan compounds is known to have these effects, specific studies detailing the modulation of the NF-κB pathway by this compound are not extensively documented in the provided search results. However, the inhibition of major inflammatory pathways like NF-κB is a known mechanism for other bioactive compounds, suggesting a potential area for future investigation for furan-3-carboxylic acid derivatives. nih.gov

Enzymatic Interaction Studies (in vitro)

The specific interaction of furan-3-carboxylic acid derivatives with enzymes is a critical aspect of their mechanism of action, with studies pointing towards their potential as enzyme inhibitors.

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme involved in bone resorption and has become a major target for the development of anti-resorptive therapies for conditions like osteoporosis. nih.gov The furan scaffold has been identified as a component in the design of novel and selective Cathepsin K inhibitors. nih.gov Although the specific compound OST-4077 is a furan-2-carboxylic acid derivative, its potent inhibition of human Cathepsin K (IC₅₀ of 11 nM) demonstrates the utility of the furan ring in targeting this enzyme. nih.gov Research into novel scaffolds for Cathepsin K inhibitors has led to the identification of potent derivatives that can block osteoclast activity in vitro. rsc.org These inhibitors function by interacting with the active site of the enzyme, thereby preventing it from degrading bone matrix proteins like type I collagen. nih.gov

Table 2: Enzymatic Inhibition by Furan Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

| OST-4077 (Furan-2-carboxylic acid derivative) | Human Cathepsin K | 11 nM | nih.gov |

| OST-4077 (Furan-2-carboxylic acid derivative) | Rabbit Osteoclast Bone Resorption | 37 nM | nih.gov |

| Cathepsin K Inhibitor A22 | Cathepsin K | 0.44 µM | rsc.org |

This table is interactive. You can sort the columns by clicking on the headers.

Antimicrobial Properties and Underlying Mechanisms (in vitro)

In vitro studies have confirmed that various furan-3-carboxylic acid derivatives possess significant antimicrobial properties, including antibacterial and antifungal activities. mdpi.comnih.govmdpi.com

The introduction of halogen atoms into the structure of 3-benzofurancarboxylic acid derivatives has been shown to induce or enhance antimicrobial activity. mdpi.com Certain chloro and bromo derivatives were found to be active against a range of Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus. mdpi.com Some of these halogenated compounds also exhibited antifungal activity against Candida albicans and Candida parapsilosis. mdpi.com Other studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives found they could inhibit the growth of Candida albicans at a concentration of 64 µg/mL and also suppress Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The underlying mechanism for the antimicrobial action of some furanones involves arresting the cell cycle and inhibiting biofilm formation without necessarily affecting microbial growth. nih.gov

Table 3: In Vitro Antimicrobial Activity of Furan Carboxylic Acid Derivatives

| Compound Class | Target Microorganism | Activity Metric (MIC) | Reference |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci | 50 to 200 µg/mL | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida strains | 100 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.comnih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 µg/mL | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Antibacterial Activity

While specific studies on the antibacterial mechanism of this compound are not extensively documented, research into the broader class of furan-3-carboxylic acid derivatives provides insight into their potential antimicrobial actions. Various derivatives of furan have demonstrated notable antibacterial effects against both gram-positive and gram-negative bacteria. ijabbr.com For instance, a novel ARY furan derivative has shown significant action against Escherichia coli and Staphylococcus aureus. ijabbr.com

The antibacterial efficacy of these compounds is often linked to their specific structural modifications. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been studied for their effectiveness, with some compounds showing favorable outcomes by inhibiting the growth of Escherichia coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.com Furan-3-carboxamides, another class of derivatives, have also exhibited significant in vitro antimicrobial activity against a panel of microorganisms, including bacteria. nih.gov The inclusion of the furan nucleus is considered a valuable strategy in the development of new antibacterial agents. researchgate.net

The mechanism of action for many furan derivatives involves the disruption of essential bacterial processes. While the precise molecular targets can vary, the furan scaffold is recognized for its therapeutic potential in medicinal chemistry. ijabbr.comresearchgate.net

Antifungal Activity

The antifungal properties of furan-3-carboxylic acid derivatives have been a subject of scientific investigation, revealing their potential as inhibitors of fungal growth. Although specific data on this compound is limited, studies on related compounds offer valuable information.

A study on furan-3-carboxamides demonstrated significant in vitro activity against various fungi, including yeast and filamentous fungi. nih.gov This suggests that the furan-3-carboxamide (B1318973) moiety is a promising scaffold for developing new antifungal agents. Further research into novel thiophene/furan-1,3,4-oxadiazole carboxamides, designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, has shown that many of these compounds possess potent antifungal activity against several phytopathogenic fungi. acs.orgnih.gov For example, certain derivatives displayed remarkable activity against Sclerotinia sclerotiorum, with EC50 values significantly lower than the commercial fungicide boscalid. acs.orgnih.gov

The proposed mechanism for some of these derivatives involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, which is crucial for fungal respiration and energy production. nih.gov Additionally, investigations into benzofuran derivatives, which share the core furan ring, have identified compounds with significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

Metabolic Pathways and Biotransformation Studies in Model Organisms

Enzymatic Biotransformation and Metabolite Identification

The biotransformation of furan carboxylic acids is a key area of study to understand their metabolic fate in biological systems. Enzymes play a crucial role in modifying these compounds, often leading to metabolites with different biological activities.

Enzymatic oxidation is a common pathway for the metabolism of furan derivatives. For instance, bio-based furans can be oxidized into furan carboxylic acids by aldehyde dehydrogenases (ALDHs). researchgate.net Whole-cell biocatalysts have been engineered to efficiently produce furan carboxylic acids through the oxidation of furan aldehydes. researchgate.netmdpi.com One well-studied example is the biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic precursor. mdpi.comacs.org This multi-step conversion can be catalyzed by enzymes such as HMF oxidase or a combination of oxidases and dehydrogenases. mdpi.comacs.org

Another significant enzymatic reaction is carboxylation. The enzyme HmfF, a member of the UbiD family of reversible (de)carboxylases, has been shown to catalyze the carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid (FDCA) in vitro, particularly at elevated CO2 levels. acs.org Furthermore, carboxyl methyltransferase enzymes can catalyze the methylation of furan dicarboxylic acids, which is a key activation step for their use in bioplastic synthesis. nih.gov

The table below summarizes key enzymes involved in the biotransformation of furan carboxylic acid derivatives and their respective reactions.

| Enzyme Family | Specific Enzyme Example | Substrate Example | Product Example | Reaction Type |

| Aldehyde Dehydrogenase (ALDH) | Vanillin Dehydrogenase (VDH1) | 5-formylfuran-2-carboxylic acid | 2,5-Furandicarboxylic acid (FDCA) | Oxidation |

| Oxidase | HMF Oxidase | 5-(hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Oxidation |

| (De)carboxylase | HmfF | 2-Furoic acid | 2,5-Furandicarboxylic acid (FDCA) | Carboxylation |

| Methyltransferase | FtpM | 2,5-Furandicarboxylic acid (FDCA) | FDCA dimethyl ester (FDME) | Methylation |

Role as Endogenous Metabolites in Biological Systems (e.g., uremic toxins)

Certain furan-3-carboxylic acid derivatives are recognized as endogenous metabolites, with some accumulating in pathological conditions such as chronic kidney disease (CKD), where they are classified as uremic toxins.

A prominent example is 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite derived from furan fatty acids found in foods like fish and vegetables. nih.govmdpi.com In patients with CKD, plasma levels of CMPF can be significantly elevated. nih.gov Due to its high binding affinity to albumin (>95%), CMPF is poorly cleared by conventional hemodialysis. nih.gov

CMPF is considered a uremic toxin due to its potential to exert toxic effects. Studies have shown that it can induce damage to renal proximal tubular cells, possibly through the generation of reactive oxygen species. nih.gov More recently, it has been hypothesized that CMPF may contribute to the shortened lifespan of red blood cells (eryptosis) in uremic patients by activating the PIEZO1 cation channel, an effect attributed to its 3-carboxylic acid methyl furan moiety. nih.govoup.com This structural feature is shared with known chemical activators of PIEZO1. nih.govoup.com

While furan-3-carboxylic acid itself has been identified as a secondary metabolite in various foods, its role as a significant endogenous metabolite or toxin in humans is less defined. hmdb.ca The accumulation and biological activity of CMPF highlight the importance of the metabolic fate of furan derivatives in the body, particularly in the context of disease.

The table below lists notable furan carboxylic acid derivatives found in biological systems.

| Compound Name | Origin | Biological Significance |

| 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) | Metabolite of dietary furan fatty acids | Uremic toxin; accumulates in chronic kidney disease; associated with cellular damage and eryptosis. nih.govnih.gov |

| Furan-3-carboxylic acid (3-Furoic acid) | Detected in foods (e.g., asparagus, chicken) | Secondary metabolite; potential biomarker for consumption of certain foods. hmdb.ca |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Fungal metabolite; also found in human urine | Naturally occurring human metabolite. mdpi.com |

Advanced Research Applications and Potential Technological Impacts Non Clinical

Role as Monomers and Building Blocks for Bio-based Polymers and Advanced Materials

The dual functionality of 2-(2-hydroxyethyl)furan-3-carboxylic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, makes it an ideal candidate as a monomer for step-growth polymerization. This structure allows it to participate in the synthesis of a variety of bio-based polymers, including polyesters and epoxy resins, contributing to the development of advanced and sustainable materials.

Polyethylene (B3416737) furandicarboxylate (PEF) is a bio-based polyester, typically synthesized from 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol, that has garnered significant attention as a renewable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). mdpi.comacs.orgresearchgate.net PEF exhibits superior properties compared to PET, including enhanced gas barrier performance and thermal stability. globalresearchonline.netresearchgate.net

The unique 2,3-substitution pattern of this compound allows for its use as a monomer to create novel PEF analogues. Unlike the linear and symmetric 2,5-FDCA, this molecule's asymmetric structure can introduce kinks and branches into the polymer backbone. This structural irregularity can be strategically employed to modify the physical properties of the resulting polyester, such as crystallinity, glass transition temperature (Tg), and melting point (Tm).

Research on various FDCA isomers has demonstrated that the position of the carboxylic acid groups on the furan (B31954) ring has a dramatic impact on the thermal properties of the resulting polyesters. researchgate.net For instance, polyesters made from 2,4-FDCA show comparable Tg values to their 2,5-FDCA counterparts, whereas 3,4-FDCA isomers exhibit significantly lower Tg values. researchgate.net By incorporating a monomer like this compound, either through self-polymerization or as a co-monomer with FDCA, materials scientists can fine-tune the polymer's characteristics for specific applications, ranging from flexible films to rigid packaging.

| Polymer | Monomer(s) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

|---|---|---|---|

| PET | Terephthalic Acid + Ethylene Glycol | 75 °C | 245 °C |

| 2,5-PEF | 2,5-FDCA + Ethylene Glycol | 88 °C | 209 °C |

| 2,4-PEF | 2,4-FDCA + Ethylene Glycol | 82 °C | Amorphous |

| 3,4-PEF | 3,4-FDCA + Ethylene Glycol | 48 °C | 155 °C (after annealing) |

The development of bio-based epoxy resins is a critical area of research aimed at replacing conventional bisphenol A (BPA)-based resins. osti.govdu.edu Furan derivatives, particularly those derived from 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are promising precursors for these sustainable thermosets. osti.govresearchgate.netresearchgate.net

This compound serves as a versatile platform for creating novel epoxy monomers. The carboxylic acid group can be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ester, while the hydroxyl group can be converted to a glycidyl ether. This dual reactivity allows for the synthesis of unique, bio-based epoxy monomers with tailored properties. The furan ring itself imparts aromatic characteristics, contributing to the thermal stability and mechanical strength of the cured resin, making it a potential substitute for the phthalic moieties in traditional polymers. osti.gov

Beyond polyesters and epoxies, the functional groups of this compound allow for its theoretical application in other polymer systems. For example, its di-functionality makes it a candidate for the synthesis of polyurethanes (in reaction with diisocyanates) and polycarbonates, similar to the pathways explored for 2,5-bis(hydroxymethyl)furan (BHMF). acs.orgresearchgate.net

Application in Sustainable Chemistry and Chemical Manufacturing

The shift towards a bio-based economy necessitates the development of sustainable chemical manufacturing processes that utilize renewable feedstocks. Furanic compounds, derived from the dehydration of C5 and C6 sugars from lignocellulosic biomass, are cornerstone platform chemicals in this transition. nih.gov The synthesis of furan carboxylic acids is a key focus area, representing a greener alternative to petroleum-derived aromatic acids. google.com

The production of this compound can be envisioned within this green chemistry framework. Its synthesis from biomass-derived precursors avoids the use of fossil fuels and aligns with principles of sustainability. Furthermore, its application in creating bio-based polymers reduces the carbon footprint of materials and supports a circular economy. wikipedia.orgnih.gov The carboxylation of furan rings, a potential key step in the synthesis of such molecules, is an area of active research, with studies exploring direct carboxylation of furoic acid using CO2 or formate (B1220265) as a carbon source, representing a method for carbon fixation into valuable chemicals. researchgate.netresearchgate.net

Tracer Studies and Isotopic Labeling Applications in Mechanistic Chemistry

Isotopic labeling is a powerful technique used to elucidate complex reaction mechanisms by tracking the path of atoms through a chemical transformation. iitg.ac.innih.gov By replacing specific atoms in a molecule with their heavier isotopes (e.g., 2H for 1H, 13C for 12C, or 17O/18O for 16O), researchers can follow the labeled fragments using spectroscopic methods like NMR and mass spectrometry.

Deuterium (B1214612) (2H) labeling of furan derivatives is a key strategy for clarifying reaction pathways. mdpi.com For a molecule like this compound, selective deuteration at various positions—such as the furan ring, the ethyl side chain, or the carboxylic acid group—can provide invaluable mechanistic insights. For instance, if this molecule were used in a polymerization reaction, deuterating the hydroxyethyl (B10761427) group would allow researchers to track how this specific moiety is incorporated into the polymer backbone and to investigate potential side reactions.

Studies on other furan systems have successfully employed this approach. For example, oxygen-17 (17O) labeling was used to confirm the proposed pathways of novel rearrangements in furan-2,3-dione. osti.gov Similarly, isotope tracing experiments were crucial in confirming that formate acts as the carboxyl group donor in the carboxylation of 2-furoic acid to FDCA. researchgate.net These examples highlight the potential of applying similar isotopic labeling strategies to this compound to understand its reactivity and optimize its use in synthesis.

The analysis of complex mixtures, such as those found in polymerization reactions or biological systems, often requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, and the use of isotopically labeled compounds can significantly enhance its power.

When an isotopically labeled version of this compound is introduced into a complex mixture, its unique NMR signature acts as a tracer. For example, a deuterated analogue would have distinct signals in 2H NMR spectroscopy and would alter the appearance of the 1H and 13C NMR spectra. mdpi.com The 13C signal of a carbon atom bonded to deuterium appears as a multiplet (due to C-D coupling) and is shifted slightly upfield, an effect known as the deuterium isotope shift. mdpi.comresearchgate.net This allows its signals to be clearly distinguished from those of non-labeled molecules in the mixture.

| Carbon Atom | Description | Observed Isotope Shift (Δδ in Hz) |

|---|---|---|

| C(1) | Aldehyde carbon directly bonded to deuterium | 20.6 Hz |

| C(2) | Furan ring carbon adjacent to the deuterated group | 2.4 Hz |

Furthermore, advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be combined with isotopic labeling to map out the connectivity and environment of the tracer molecule within the complex system. Computational methods, like Density Functional Theory (DFT), are also used in conjunction with experimental NMR to predict and interpret the chemical shifts and coupling constants of complex furan derivatives, aiding in their structural elucidation. researchgate.net The use of different deuterated NMR solvents can also help resolve overlapping signals in complex spectra, a technique applicable to the analysis of mixtures containing furan derivatives. researchgate.net

Q & A

Q. How can researchers leverage high-throughput crystallography to study polymorphic forms?

- Methodology :

- Screening : Use liquid-handling robots to prepare 96-well plates with varied solvents, temperatures, and additives.

- Data Collection : Perform rapid X-ray screening (e.g., synchrotron radiation) to identify polymorphs.

- Analysis : SHELXD or DASH software can index and refine multiple crystal forms. Compare lattice energies via DFT to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.